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potassium channel-activating protein - 124834-69-1

potassium channel-activating protein

Catalog Number: EVT-1510583
CAS Number: 124834-69-1
Molecular Formula: C8H5ClN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Potassium channel-activating proteins play a crucial role in regulating potassium ion flow across cell membranes, which is vital for various physiological processes including neuronal excitability, muscle contraction, and cardiac function. These proteins can modulate the activity of potassium channels, enhancing their opening and thus facilitating potassium ion movement. Understanding these proteins involves exploring their sources, classifications, and the mechanisms by which they operate.

Source

Potassium channel-activating proteins are derived from various biological sources, including plants and animals. In plants, such as Arabidopsis thaliana, tandem-pore potassium channels have been identified that are critical for potassium uptake and redistribution. In animals, voltage-gated potassium channels are often activated by specific ligands or through direct interaction with auxiliary proteins.

Classification

Potassium channel-activating proteins can be classified based on their structure and function:

  • Tandem-Pore Potassium Channels: These include multiple subtypes that mediate potassium ion transport in response to cellular signals.
  • Voltage-Gated Potassium Channels: These channels open in response to changes in membrane potential and are involved in generating action potentials in neurons and muscle cells.
  • Calcium-Activated Potassium Channels: These channels require calcium ions for activation and play significant roles in smooth muscle contraction and neuronal signaling.
Synthesis Analysis

Methods

The synthesis of potassium channel-activating proteins typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: Isolating the gene encoding the desired potassium channel protein.
  2. Expression Systems: Using bacterial, yeast, or mammalian cells to express the protein.
  3. Purification: Employing techniques such as affinity chromatography to isolate the protein from other cellular components.

Technical Details

The expression of these proteins often requires optimization of conditions such as temperature, pH, and nutrient composition to enhance yield and functionality. For example, co-expression with chaperone proteins can improve proper folding and activity of the expressed channels.

Molecular Structure Analysis

Structure

The molecular structure of potassium channel-activating proteins typically features:

  • Transmembrane Domains: Composed of several alpha-helices that span the lipid bilayer.
  • Pore Region: A selectivity filter that allows only potassium ions to pass through while blocking other ions.
  • Regulatory Domains: Regions that interact with signaling molecules or other proteins to modulate channel activity.

Data

Crystallographic studies have revealed that many potassium channels adopt a tetrameric structure, where four subunits come together to form a central pore. This arrangement is crucial for their function as it allows for coordinated gating and ion selectivity.

Chemical Reactions Analysis

Reactions

Potassium channel-activating proteins undergo several key reactions:

  1. Ligand Binding: The binding of neurotransmitters or other signaling molecules to specific sites on the channel can induce conformational changes that activate the channel.
  2. Post-translational Modifications: Phosphorylation or glycosylation can alter channel activity and localization.

Technical Details

These reactions are often studied using electrophysiological techniques such as patch-clamp recordings, which allow researchers to measure ionic currents through individual channels in real-time.

Mechanism of Action

Process

The mechanism by which potassium channel-activating proteins function involves:

  1. Activation: Upon binding of a ligand or change in voltage, the protein undergoes a conformational change that opens the channel.
  2. Ion Permeation: Potassium ions flow down their electrochemical gradient through the open channel.
  3. Termination: The channel eventually closes either through ligand dissociation or repolarization of the membrane.

Data

Research has shown that specific residues within the S4 helix play critical roles in sensing voltage changes, while interactions with auxiliary proteins can significantly enhance activation kinetics.

Physical and Chemical Properties Analysis

Physical Properties

Potassium channel-activating proteins are generally characterized by:

  • Solubility: Many are soluble in aqueous environments due to hydrophilic regions.
  • Stability: Stability can vary based on environmental conditions such as pH and ionic strength.

Chemical Properties

These proteins exhibit specific chemical properties:

  • Ion Selectivity: High selectivity for potassium ions over sodium or calcium ions due to structural features within the pore region.
  • Gating Mechanisms: Various mechanisms including voltage-gating and ligand-gating influence their chemical behavior.
Applications

Scientific Uses

Potassium channel-activating proteins have numerous applications in scientific research:

  1. Neuroscience: Understanding their role in neurotransmitter release and synaptic transmission.
  2. Pharmacology: Developing drugs targeting these channels for treating conditions like epilepsy or cardiac arrhythmias.
  3. Plant Biology: Investigating their role in plant stress responses and ion homeostasis.
Introduction to Potassium Channel-Activating Proteins

Definition and Functional Significance in Cellular Physiology

Potassium channel-activating proteins are specialized regulatory molecules that enhance the flux of potassium ions (K⁺) through potassium-selective pores in biological membranes. These proteins function as critical modulators of channel gating kinetics, ion conductance, and voltage sensitivity without forming the conduction pore themselves. Their fundamental mechanism involves stabilizing open-state conformations or reducing energy barriers for channel activation, thereby increasing K⁺ efflux or influx according to the electrochemical gradient. This modulation is indispensable for maintaining electrochemical homeostasis across cellular membranes and fine-tuning cellular excitability patterns in diverse physiological contexts [1] [4].

The functional significance of potassium channel-activating proteins spans multiple physiological domains. In neuronal systems, they regulate action potential duration and firing frequency by modulating delayed rectifier and M-type potassium currents. For example, neuronal Kv7 (KCNQ) channels require calmodulin as an activating partner to facilitate their voltage-dependent activation, thereby preventing hyperexcitability and seizure activity. In pancreatic β-cells, the sulfonylurea receptor (SUR) functions as an essential activating subunit for Kir6.2 channels, forming the ATP-sensitive potassium (KATP) channel complex. SUR responds to intracellular ADP/ATP ratios by triggering Kir6.2 opening, which hyperpolarizes the membrane and regulates insulin secretion pulses. Cardiomyocytes rely on potassium channel-activating proteins like the MinK-related peptide (MiRP1) that associates with Kv7.1 (KCNQ1) channels to generate the slow delayed rectifier current (IKs), crucial for action potential repolarization and prevention of arrhythmogenic early afterdepolarizations [7] [9]. Beyond excitable tissues, these proteins maintain epithelial electrolyte transport and influence cell volume regulation through their effects on basolateral potassium channels [4].

Table 1: Physiological Functions of Potassium Channel-Activating Proteins

Physiological SystemActivating ProteinTarget ChannelFunctional Consequence
Pancreatic β-cellsSulfonylurea Receptor (SUR)Kir6.2 (KATP)Glucose-dependent insulin secretion
Cardiac MyocytesMinK-related Peptide (MiRP1)Kv7.1 (KCNQ1)Action potential repolarization
NeuronsCalmodulinKv7.2/Kv7.3Control of excitability, seizure prevention
Vascular Smooth Muscleβ-subunits (Kvβ)Voltage-gated Kv1.xVasodilation via membrane hyperpolarization
Renal EpitheliumKir Channel RegulatorsKir4.1/Kir5.1Potassium recycling, electrolyte balance

Historical Evolution of Research on Potassium Channel Modulation

The scientific understanding of potassium channel-activating proteins has evolved through distinct eras of discovery. The foundational electrophysiology period (1950s-1970s) established potassium currents as key regulators of cellular excitability through the pioneering work of Hodgkin and Huxley, who first characterized voltage-dependent potassium currents in squid axons. However, the molecular identities of their regulators remained elusive until the molecular cloning revolution of the 1980s. The breakthrough came with the cloning of the Drosophila Shaker gene in 1987, which revealed the first voltage-gated potassium channel sequence and enabled subsequent identification of mammalian homologs. This era also witnessed the seminal discovery of ATP-sensitive potassium channels by Noma (1983), who described a metabolically regulated K⁺ conductance in cardiac myocytes inhibited by intracellular ATP—a phenomenon later attributed to the SUR-Kir6 complex [5] [7].

The structural biology era commenced with Rod MacKinnon's landmark determination of the Streptomyces lividans KcsA potassium channel structure in 1998 using X-ray crystallography. This work revealed the atomic architecture of the selectivity filter and provided the first glimpse of potassium conduction principles. Subsequent structural studies on eukaryotic channels and their regulatory subunits unveiled diverse activation mechanisms: the RCK domain ("Regulator of Conductance for K⁺") in BK channels that binds Ca²⁺ to open the pore; the nucleotide-binding domains in SUR that hydrolyze ATP to gate Kir6.2; and the cytoplasmic T1 domain in Kv channels that influences voltage sensor movements. The 21st century brought the disease association phase, where genetic studies linked potassium channel-regulating proteins to human disorders. Mutations in KCNE1 (encoding MinK) were associated with long QT syndrome, while KCNQ1 mutations cause both cardiac arrhythmias and congenital deafness. Similarly, mutations in KCNMA1 (encoding BK channel α-subunits) were identified in epilepsy and movement disorders [1] [3] [8].

Table 2: Key Milestones in Potassium Channel-Activating Protein Research

TimelineDiscoverySignificance
1952Voltage-gated K⁺ currents describedHodgkin-Huxley model of action potential generation
1983ATP-sensitive K⁺ channels discovered (Noma)Revealed metabolic regulation of excitability
1987Shaker gene cloned (Drosophila)First voltage-gated K⁺ channel sequence identified
1995-1996SUR and Kir6 subunits clonedMolecular composition of KATP channel defined
1998KcsA channel structure solved (MacKinnon)Atomic-level insight into K⁺ selectivity/conduction
2000sDisease-associated mutations in regulatory subunitsEstablished clinical relevance of channel regulators

Classification of Potassium Channel-Activating Proteins by Structural and Functional Criteria

Potassium channel-activating proteins exhibit remarkable diversity that can be categorized through complementary classification systems based on structural motifs, functional properties, and regulatory mechanisms.

Structural Classification emphasizes conserved domains and membrane topology:

  • RCK Domain Proteins: These soluble cytoplasmic modules (Regulator of Conductance for K⁺) form "gating rings" in large-conductance Ca²⁺-activated potassium (BK) channels. Each RCK domain contains a conserved Prosser box motif that coordinates Ca²⁺ binding. Upon Ca²⁺ ligation, the RCK ring undergoes conformational expansion that pulls the transmembrane gate open via attached linker helices. The number of RCK domains varies, with BK channels containing four RCK domains per tetramer, enabling cooperative activation [8] [3].
  • ABC Transporter-type Regulators: Exemplified by the sulfonylurea receptor (SUR), these proteins belong to the ATP-binding cassette (ABC) superfamily. SUR contains transmembrane domains (TMD0, TMD1, TMD2) and nucleotide-binding domains (NBD1, NBD2). The NBDs dimerize upon MgATP binding, hydrolyzing ATP to induce conformational changes that relieve Kir6.2 inhibition by ATP. SUR's TMD0 domain physically interacts with Kir6.2, translating NBD movements into pore opening [7].
  • Single Transmembrane Regulators: This group includes MinK (KCNE1) and MiRP1-4 (KCNE2-5), characterized by a single transmembrane helix with extracellular N-linked glycosylation and intracellular phosphorylation sites. These small polypeptides (≈130-160 residues) induce profound kinetic changes: MinK bound to Kv7.1 slows activation but increases current amplitude, while MiRP1 association with HERG accelerates channel deactivation [4] [9].
  • β-Subunits (Kvβ): Cytosolic Kvβ proteins contain a conserved aldo-keto reductase domain that binds NADP⁺, though enzymatic activity is not required for channel modulation. Kvβ subunits accelerate inactivation kinetics in Kv1 channels via their N-terminal "inactivation ball" domains but paradoxically promote open-state stability in Kv4 channels through distinct interactions [6].

Functional Classification categorizes activators by their physiological triggers:

  • Metabolic Sensors: KATP channel complexes (SUR/Kir6.2) respond to intracellular adenine nucleotides. Under normoxic conditions, ATP binding to Kir6.2 inhibits current, while MgADP binding to SUR's NBD domains counteracts this inhibition. During metabolic stress, falling ATP/ADP ratios trigger KATP opening, conserving cellular energy by reducing electrical activity. Similar metabolic sensing occurs in tandem pore domain channels like TASK-3, activated by extracellular acidosis in tumors [7] [9].
  • Ligand-Gated Activators: Neurotransmitters like Gβγ subunits directly bind Kir3 (GIRK) channels, inducing conformational changes in the cytoplasmic domain that open the pore. Inward rectifier channels such as Kir6.1 are activated by phosphatidylinositol 4,5-bisphosphate (PIP₂) binding to cytoplasmic residues, which stabilizes the open state. BK channels integrate dual activation via cytosolic Ca²⁺ (binding RCK domains) and membrane voltage (sensed by S4 helices) [4] [8].
  • Accessory Subunits with Constitutive Effects: MinK (KCNE1) constitutively slows Kv7.1 activation kinetics while increasing unitary conductance. KCNQ1-MinK complexes generate the cardiac IKs current with characteristically slow activation, enabling its role as a repolarization reserve during β-adrenergic stimulation. Similarly, KChIPs (K⁺ Channel Interacting Proteins) bind to Kv4 N-termini, promoting surface expression and slowing inactivation [3] [6].

Table 3: Functional Classes of Potassium Channel-Activating Proteins

Functional ClassRepresentative ProteinsActivation TriggerTarget ChannelsBiological Role
Metabolic SensorsSUR1, SUR2MgADP/ATP ratioKir6.x (KATP)Couple metabolism-excitability
Calcium-DependentRCK domains (BK channels)Cytosolic Ca²⁺Slo1 (KCa1.1)Feedback regulation of Ca²⁺ entry
G-Protein CoupledGβγ subunitsGPCR activationKir3.x (GIRK)Neurotransmitter responses
Lipid-SensitivePIP₂ binding domainsMembrane PIP₂ levelsKir2.x, Kir6.xReceptor signaling integration
Constitutive ModulatorsMinK, MiRP1-4Constitutive associationKv7.1, HERGTissue-specific current tuning

The molecular architecture of these activating proteins demonstrates evolutionary optimization for allosteric control. For example, SUR undergoes dramatic conformational changes upon MgATP binding: its NBD domains dimerize, rotating TMD0 domains that contact Kir6.2, thereby transmitting the activating signal. Similarly, RCK domains in BK channels form an octameric gating ring that expands radially upon Ca²⁺ binding, pulling the transmembrane gate open through attached linker helices. These sophisticated mechanisms exemplify how potassium channel-activating proteins function as biological transistors, amplifying small metabolic or chemical signals into robust electrical responses [7] [8].

Properties

CAS Number

124834-69-1

Product Name

potassium channel-activating protein

Molecular Formula

C8H5ClN2O

Synonyms

potassium channel-activating protein

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